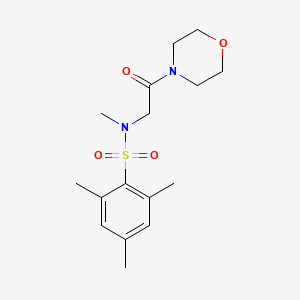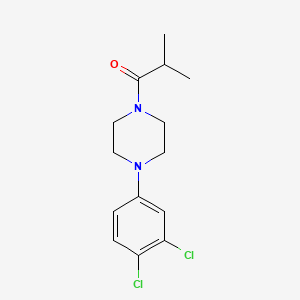![molecular formula C25H25NO4 B4749737 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B4749737.png)
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate
Descripción general
Descripción
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been widely studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a selective antagonist for the mGluR5 receptor, which is a member of the metabotropic glutamate receptor family. The mGluR5 receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate binds to the mGluR5 receptor and prevents its activation by glutamate, which leads to a reduction in the excitatory signaling in the brain.
Biochemical and Physiological Effects:
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has several advantages for lab experiments. It is a selective antagonist for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has a short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models.
Direcciones Futuras
There are several future directions for research on 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Another direction is to study the effects of long-term 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate treatment on brain function and behavior. Additionally, there is a need for the development of more selective and potent mGluR5 antagonists that can be used in clinical trials.
Aplicaciones Científicas De Investigación
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to be effective in the treatment of anxiety, depression, addiction, and pain. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
IUPAC Name |
2-methoxyethyl 4-[[2-(2-phenylethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-29-17-18-30-25(28)21-13-15-22(16-14-21)26-24(27)23-10-6-5-9-20(23)12-11-19-7-3-2-4-8-19/h2-10,13-16H,11-12,17-18H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAWMMFMHUNZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4749660.png)
![2-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4749664.png)


![ethyl 4-benzyl-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B4749682.png)
![N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4749686.png)
![1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4749694.png)
![2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4749707.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4749714.png)
![2-phenyl-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4749718.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4749721.png)


![4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B4749772.png)